molecular formula C32H34N2O3S B15037247 Propyl 6-methyl-2-[({2-[4-(propan-2-yl)phenyl]quinolin-4-yl}carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Propyl 6-methyl-2-[({2-[4-(propan-2-yl)phenyl]quinolin-4-yl}carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B15037247
M. Wt: 526.7 g/mol
InChI Key: OAIHPFOJWWGMJU-UHFFFAOYSA-N
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Description

PROPYL 6-METHYL-2-{2-[4-(PROPAN-2-YL)PHENYL]QUINOLINE-4-AMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline moiety, a tetrahydrobenzothiophene ring, and a propyl ester group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROPYL 6-METHYL-2-{2-[4-(PROPAN-2-YL)PHENYL]QUINOLINE-4-AMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, including the formation of the quinoline and tetrahydrobenzothiophene rings, followed by their coupling and esterification. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain high-purity products suitable for research and application.

Chemical Reactions Analysis

Types of Reactions

PROPYL 6-METHYL-2-{2-[4-(PROPAN-2-YL)PHENYL]QUINOLINE-4-AMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce tetrahydroquinoline derivatives.

Scientific Research Applications

PROPYL 6-METHYL-2-{2-[4-(PROPAN-2-YL)PHENYL]QUINOLINE-4-AMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of PROPYL 6-METHYL-2-{2-[4-(PROPAN-2-YL)PHENYL]QUINOLINE-4-AMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The tetrahydrobenzothiophene ring may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 6-METHYL-2-{2-[4-(PROPAN-2-YL)PHENYL]QUINOLINE-4-AMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
  • PROPYL 6-METHYL-2-{2-[4-(PROPAN-2-YL)PHENYL]QUINOLINE-4-AMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLIC ACID

Uniqueness

PROPYL 6-METHYL-2-{2-[4-(PROPAN-2-YL)PHENYL]QUINOLINE-4-AMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is unique due to its specific ester group, which can influence its solubility, stability, and biological activity. The combination of the quinoline and tetrahydrobenzothiophene rings also provides a distinct structural framework that can interact with various biological targets.

Properties

Molecular Formula

C32H34N2O3S

Molecular Weight

526.7 g/mol

IUPAC Name

propyl 6-methyl-2-[[2-(4-propan-2-ylphenyl)quinoline-4-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C32H34N2O3S/c1-5-16-37-32(36)29-24-15-10-20(4)17-28(24)38-31(29)34-30(35)25-18-27(33-26-9-7-6-8-23(25)26)22-13-11-21(12-14-22)19(2)3/h6-9,11-14,18-20H,5,10,15-17H2,1-4H3,(H,34,35)

InChI Key

OAIHPFOJWWGMJU-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=C(C=C5)C(C)C

Origin of Product

United States

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